molecular formula C19H22N4O3 B2746461 5-((4-methoxyphenethyl)amino)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 941909-94-0

5-((4-methoxyphenethyl)amino)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

Katalognummer B2746461
CAS-Nummer: 941909-94-0
Molekulargewicht: 354.41
InChI-Schlüssel: LHGRHGZIWZOKFT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound “5-((4-methoxyphenethyl)amino)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione” is a derivative of pyrrolo[2,3-d]pyrimidine . Pyrrolo[2,3-d]pyrimidines are known to have a broad spectrum of activities, including antitumor, antibacterial, CNS depressive, anticonvulsant, and antipyretic activities .


Synthesis Analysis

The synthesis of this compound involves the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido[2,3-d]pyrimidin-5-one accompanied by the elimination of N,N-dimethylpropionamide, N-methylation, and condensation at the methyl group of compound 12 .


Molecular Structure Analysis

The molecular structure of this compound is characterized using spectral and elemental analyses as well as single-crystal X-ray diffraction .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include condensation, cyclization, elimination, methylation, and condensation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are characterized using various techniques such as IR spectroscopy, NMR spectroscopy, and X-ray diffraction .

Wissenschaftliche Forschungsanwendungen

Synthesis and Pharmacological Potential

The compound serves as a precursor in the synthesis of novel heterocyclic compounds with potential pharmacological activities. For instance, research has demonstrated the synthesis of new derivatives with anti-inflammatory and analgesic properties. These derivatives show promising COX-1/COX-2 inhibition, which could be pivotal in developing new anti-inflammatory drugs with minimized side effects associated with traditional NSAIDs (A. Abu‐Hashem, S. Al-Hussain, M. Zaki, 2020).

Antiviral Activity

Some derivatives synthesized from the compound have displayed antiviral activities. For example, modifications of the pyrido[2,3-d]pyrimidine structure have led to compounds that exhibit inhibitory effects on retrovirus replication, highlighting potential applications in treating viral infections such as HIV (D. Hocková, A. Holý, M. Masojídková, et al., 2003).

Adenosine Receptor Antagonism

Further research into amino-substituted pyrido[2,3-d]pyrimidinediones has uncovered their potential as adenosine receptor antagonists. These compounds, especially those with polar substituents, have shown selective affinity towards adenosine A1 and A2A receptors. This finding suggests possible applications in neurological disorders or diseases where adenosine receptor signaling plays a critical role (J. Bulicz, D. Bertarelli, Dieter Baumert, et al., 2006).

Anticancer Properties

Additionally, certain derivatives have been evaluated for their anticancer properties, showing promise in inhibiting tumor cell growth. This suggests the potential for developing new therapeutic agents targeting specific cancer types (S. Tiwari, J. Seijas, M. Vázquez-Tato, et al., 2016).

Enzyme Inhibition

Another area of interest is the enzyme inhibition activity of derivatives synthesized from this compound. Some derivatives have been found to exhibit significant urease inhibition, which could have applications in treating diseases caused by urease-producing pathogens (A. Rauf, Sumaira Liaqat, A. M. Qureshi, et al., 2010).

Zukünftige Richtungen

Research in this area is ongoing, with a focus on designing and synthesizing new pyrazolo[3,4-d]pyrimidine and its glycosyl amino derivatives, as well as thioxo-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine compounds and the thioglycoside derivatives, based on pyrazolo[3,4-d]pyrimidine scaffold to develop novel CDK2 inhibitors .

Eigenschaften

IUPAC Name

5-[2-(4-methoxyphenyl)ethylamino]-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O3/c1-12-11-21-17-15(18(24)23(3)19(25)22(17)2)16(12)20-10-9-13-5-7-14(26-4)8-6-13/h5-8,11H,9-10H2,1-4H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHGRHGZIWZOKFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C2C(=C1NCCC3=CC=C(C=C3)OC)C(=O)N(C(=O)N2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.